

Technical Deep Dive: Crystal Structure of -Methoxyphenacyl Azide[1]

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Compound of Interest

Compound Name: 2-Azido-1-[4-(methoxy)phenyl]ethanone
CAS No.: 6595-28-4
Cat. No.: B1366807

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Physiochemical & Crystallographic Profile[1][2][3][4][5]

-Methoxyphenacyl azide is a prominent organic azide often utilized as a photoaffinity label precursor and a "Click" chemistry synthon.[1] Structurally, it serves as a model system for understanding the interplay between electron-donating substituents (methoxy group) and the flexible, dipolar azidomethyl moiety in the solid state.

Core Identity

Parameter	Detail
IUPAC Name	2-azido-1-(4-methoxyphenyl)ethanone
CAS Registry	6595-28-4
Formula	
Molecular Weight	191.19 g/mol
Hybridization	Carbonyl (), Azide Terminus (), Methoxy-O ()

Crystallographic Data Summary

The following data is derived from single-crystal X-ray diffraction studies (Sarkar et al., 2017) and comparative analysis with analogous phenacyl azides.

Parameter	Value
Crystal System	Monoclinic
Space Group	(No.[1][2] 7)
Unit Cell ()	3.8441(3) Å
Unit Cell ()	14.0818(11) Å
Unit Cell ()	8.2393(6) Å
Angle ()	101.091(3)°
Volume ()	~437.7 Å ³
Z (Molecules/Cell)	2
Calculated Density	~1.45 g/cm ³

“

Analyst Note: The remarkably short

-axis (3.84 Å) is a critical structural feature.[1] It corresponds closely to the van der Waals thickness of the aromatic ring, indicating a packing motif driven by strong

-

stacking interactions along this axis.

Synthesis & Crystallization Protocol

Objective: To generate diffraction-quality single crystals free of twinning.

Synthetic Pathway

The synthesis relies on a nucleophilic substitution (

) of the corresponding

-bromoketone.^[1] The causality here is driven by the high nucleophilicity of the azide anion (

) displacing the bromide leaving group.

Reagents:

- -Methoxyphenacyl bromide (2-bromo-1-(4-methoxyphenyl)ethanone)^{[1][3]}
- Sodium azide (
- Solvent system: Acetone/Water (3:1 v/v) or Ethanol (95%)

Protocol:

- Dissolution: Dissolve 1.0 eq of
- Activation: Prepare a saturated aqueous solution of 1.5 eq
- Substitution: Add the azide solution dropwise to the bromide solution at
- Workup: Stir for 2 hours at room temperature. Precipitate by pouring into ice water.^[1] Filter the solid.^[1]

Crystallization for X-Ray Diffraction

Standard recrystallization often yields microcrystalline powder.^[1] For single crystals suitable for XRD, a slow evaporation technique is required to control nucleation rates.^[1]

- Solvent: Ethanol/Hexane (1:^[1]1) or pure Methanol.^[1]
- Method: Dissolve the crude solid in warm ethanol. Filter through a 0.45 μm PTFE syringe filter to remove nucleation sites (dust).^[1] Add hexane until slight turbidity appears, then add a drop of ethanol to clear.
- Conditioning: Store at

in a vibration-free environment.
- Outcome: Colorless needles or platelets appear within 48-72 hours.^[1]

Molecular Geometry & Conformational Analysis The Azide Moiety ()

Contrary to the idealized linear Lewis structure (

), the azide group in crystalline phenacyl azides typically exhibits a slight bend.

- Bond Angle (): Observed at

.^[1]
- Causality: This deviation from linearity is attributed to the electronic repulsion between the lone pair on the

-nitrogen and the adjacent carbonyl oxygen, as well as crystal packing forces.
- Bond Lengths: The

bond (~1.22 Å) is longer than the

bond ($\sim 1.12 \text{ \AA}$), consistent with the resonance contribution where the terminal nitrogen holds significant triple-bond character.

The Phenacyl Skeleton

The molecule adopts a non-planar conformation due to the

hybridized methylene (

) linker.^[1]

- Torsion: The

torsion angle is critical.^[1] In

-methoxyphenacyl azide, the azide group is rotated out of the plane of the benzoyl moiety to minimize steric clash between the azide lone pairs and the carbonyl oxygen.

- Methoxy Influence: The

-methoxy group is coplanar with the phenyl ring, maximizing resonance donation into the aromatic system. This increases the electron density at the carbonyl oxygen, making it a potent hydrogen bond acceptor in the crystal lattice.

Supramolecular Organization^[1]

The stability of the

space group lattice is maintained by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

The primary intermolecular anchor is the

hydrogen bond.^[1]

- Donor: The acidic protons of the

-methylene group (

) and aromatic protons.^[1]

- Acceptor: The carbonyl oxygen ().
- Pattern: These interactions typically form infinite zigzag chains running parallel to the -axis.[1] The electron-donating methoxy group enhances the basicity of the carbonyl oxygen, strengthening this interaction compared to the unsubstituted phenacyl azide.

-Stacking

The short

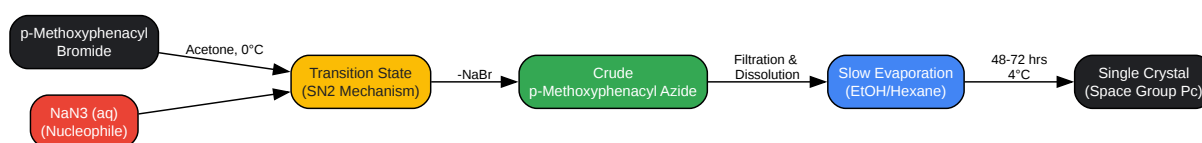
-axis (3.84 Å) indicates that the molecules stack "face-to-back" along this direction.[1] The electron-rich

-methoxyphenyl ring stacks effectively with the electron-deficient carbonyl region of the neighbor, stabilizing the column.

Visualizations

Diagram 1: Synthetic & Crystallization Workflow

This workflow visualizes the critical path from raw materials to the final crystal lattice.

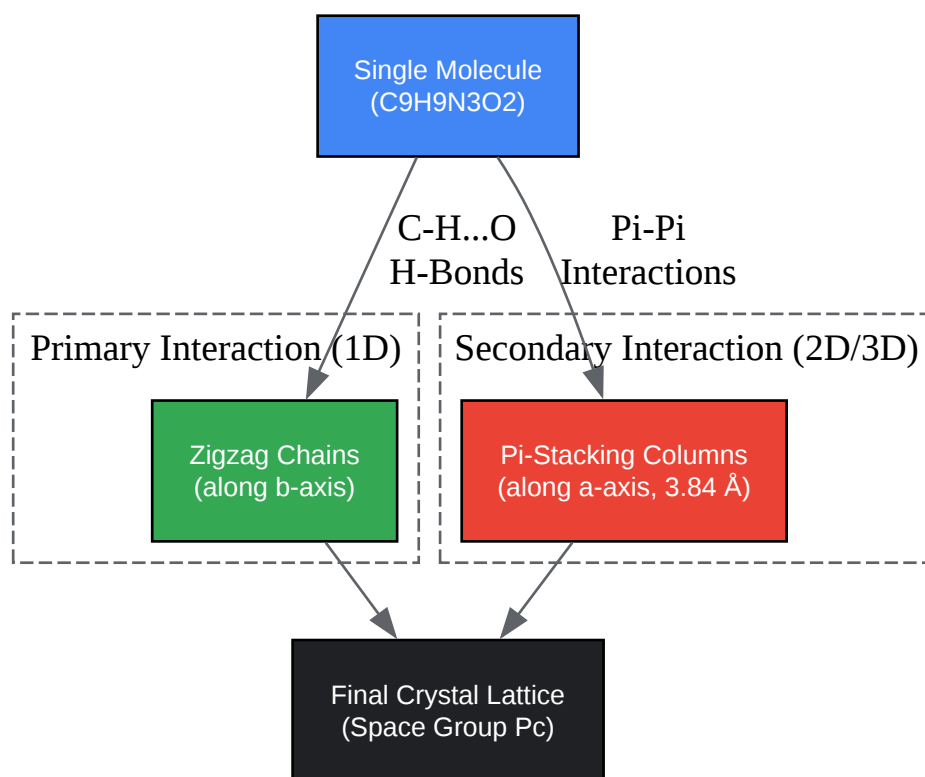


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Figure 1: Synthetic pathway and crystallization protocol for isolating diffraction-quality crystals.

Diagram 2: Supramolecular Interaction Hierarchy

This diagram illustrates the logical assembly of the crystal lattice from individual molecular units.



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Figure 2: Hierarchical assembly of the crystal lattice, highlighting the competition between hydrogen bonding and

-stacking forces.[1]

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